Fusidienol
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Overview
Description
Fusidienol is a member of coumarins.
This compound is a natural product found in Fusidium griseum with data available.
Scientific Research Applications
Inhibitor in Cancer Research
Fusidienol, isolated from Fusidium griseum, is identified as a potent inhibitor of Ras farnesyl-protein transferase (FPTase). The inhibition of FPTase is crucial as the Ras protein, often found mutated in human cancers, requires farnesylation by FPTase for its cell-transforming activity. This characteristic of this compound positions it as a potential candidate in cancer chemotherapeutic research (Singh et al., 1994).
Biotechnological Applications
This compound and its derivatives have also been noted in biotechnological applications. For instance, in a study involving Fusarium solani pisi recombinant cutinase in AOT/isooctane-reversed micelles, this compound-related compounds demonstrated the ability to catalyze the esterification of fatty acids with aliphatic alcohols. The research highlighted the selectivity of cutinase for short-chain fatty acids and its stability, which was notably influenced by different factors including oleic acid and hexanol (Sebastião et al., 1993).
Chiral Selector in Capillary Electrophoresis
Furthermore, Fusidic Acid, a structurally similar compound to this compound, has been investigated as a novel chiral selector for enantioseparation in capillary electrophoresis. The study provides insights into the factors influencing the enantioseparations and highlights the unique enantioselectivity of Fusidic Acid, especially for chiral analytes containing a rigid planar structure. This development opens up new possibilities for the use of steroid antibiotics like Fusidic Acid as chiral selectors in analytical chemistry (Zhang et al., 2020).
Antibiotic Biosynthesis
In the realm of antibiotic biosynthesis, research has delved into the biosynthesis of fusidic acid, a fusidane-type antibiotic. The study provides an understanding of the genetic mechanisms and the potential for heterologous expression of fusidic acid, thus contributing to the broader understanding of antibiotic biosynthesis in fungi and opening avenues for biotechnological production of clinically relevant antibiotics (Cao et al., 2018).
Properties
CAS No. |
157173-61-0 |
---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 7-hydroxy-3-(hydroxymethyl)-6-oxooxepino[2,3-b]chromene-5-carboxylate |
InChI |
InChI=1S/C16H12O7/c1-21-15(20)9-5-8(6-17)7-22-16-12(9)14(19)13-10(18)3-2-4-11(13)23-16/h2-5,7,17-18H,6H2,1H3 |
InChI Key |
LJNGMSGIOXTZLN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |
Canonical SMILES |
COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |
157173-61-0 | |
Synonyms |
fusidienol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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